2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1909335-97-2 . It has a molecular weight of 182.63 . The IUPAC name for this compound is 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is 1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 . This code provides a way to encode the molecular structure using a short ASCII string.Physical And Chemical Properties Analysis
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Sulfonylation and Rearrangement Reactions
Research by Bin et al. (2004) demonstrates the use of alkylsulfonyl chlorides in chemical synthesis, highlighting a potassium hydroxide-mediated novel rearrangement to produce 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones with regiospecific methyl- and ethylation. This showcases the potential for creating complex sulfonylated structures useful in various applications (Bin et al., 2004).
Glycosylidene Carbenes and Sulfonylation
Mangholz et al. (2003) explored the acylation and sulfonylation of glucosylidenespirodiaziridines, demonstrating a method for the synthesis of glyconolactone hydrazones through sulfonylation. This work contributes to the understanding of carbohydrate modification via sulfonylation, suggesting applications in the synthesis of complex sugar derivatives (Mangholz et al., 2003).
Ionic Liquid-Supported Sulfonyl Azide Synthesis
Muthyala et al. (2012) reported on the synthesis of an ionic liquid-supported sulfonyl azide and its application in diazotransfer reactions, offering a method for producing diazo compounds in high yields. This indicates the role of sulfonyl chlorides in facilitating diazotransfer reactions, which are critical in organic synthesis (Muthyala et al., 2012).
Safe Sulfonylation Techniques
Tanabe et al. (1995) developed a method for the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This technique emphasizes safety and efficiency in sulfonylation reactions, crucial for industrial and laboratory settings (Tanabe et al., 1995).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWZDFJXMHDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride |
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